5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSSBGHCUOEEOQ-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-66-2 | |
| Record name | NSC31103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated system undergoes selective oxidation. For example:
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Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.
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Ozonolysis : Cleavage of the double bond yields glyoxal derivatives .
Mechanistic pathway :
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Electrophilic attack by the oxidizing agent on the electron-deficient double bond.
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Stabilization via resonance with the imidazolidinedione ring.
Nucleophilic Additions
The exocyclic double bond participates in Michael-type additions :
The reaction proceeds through a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl .
Cyclization Reactions
The compound serves as a precursor for spiro-heterocycles :
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With thioureas : Forms spiro-thiazolidine derivatives under acidic conditions .
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With aminothiols : Yields bicyclic imidazolidine-thiolactams via ring-opening and re-cyclization .
Example :
text5-[1-(4-Ethoxy-phenyl)-ylidene]imidazolidine-2,4-dione + HS-CH2-CO-NH2 → Spiro[imidazolidine-5,3'-thiazolidine]-2,4,2'-trione
Functional Group Transformations
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Ester hydrolysis : The ethoxy group undergoes hydrolysis to a hydroxyl group under acidic conditions (HCl/H2O, 80°C).
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Halogenation : Electrophilic bromination at the 5-position using Br2/CH3COOH yields 5-bromo derivatives .
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, H2O, 80°C | 5-(4-Hydroxy-phenyl)-ylidene-imidazolidine-2,4-dione | |
| Bromination | Br2 in acetic acid | 5-Bromo-5-(4-ethoxy-phenyl)-imidazolidine-2,4-dione |
Biological Activity-Related Modifications
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Schiff base formation : Reacts with primary amines to form imine derivatives, enhancing antimicrobial activity .
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Metal complexes : Coordinates with transition metals (e.g., Cu(II), Zn(II)) via the carbonyl oxygen and nitrogen atoms .
Stability and Degradation
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Thermal decomposition : Degrades above 250°C, releasing CO2 and forming 4-ethoxybenzaldehyde as a byproduct.
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Photolysis : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the double bond, forming dimeric products .
This compound’s reactivity is governed by its electron-deficient double bond and the electron-withdrawing imidazolidinedione ring. Its applications span drug discovery (as a kinase inhibitor precursor) and materials science (as a ligand for metal-organic frameworks) . Further studies should explore its catalytic asymmetric reactions and green chemistry applications.
Scientific Research Applications
Structure
The molecular structure of 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione can be represented as follows:This compound features an imidazolidine core with a substituted phenyl group, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds in the imidazolidine-2,4-dione class exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In one study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ampicillin .
Anticancer Potential
The anticancer properties of this compound have been explored extensively. Research indicates that imidazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation.
Case Study:
A notable investigation assessed the cytotoxic effects of related compounds on human breast cancer (MCF-7) and lung cancer (SK-LU-1) cell lines. Results showed that specific substitutions on the phenyl ring enhanced cytotoxicity, leading to lower IC50 values compared to control agents .
Anti-inflammatory Effects
Compounds from this class have also been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating conditions such as arthritis or other inflammatory diseases.
Case Study:
In vitro studies demonstrated that certain derivatives reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a promising anti-inflammatory profile .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antibacterial | Disruption of cell wall synthesis | Effective against S. aureus and E. coli |
| Anticancer | Induction of apoptosis; inhibition of growth | Lower IC50 values in MCF-7 and SK-LU-1 cells |
| Anti-inflammatory | Inhibition of cytokines and inflammatory enzymes | Reduced IL-6 and TNF-α production |
Mechanism of Action
The mechanism of action of 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Chlorobenzalhydantoin (C10H7ClN2O2): Replacing the ethoxy group with chlorine (electron-withdrawing) alters the compound’s electronic properties, reducing solubility in polar solvents. The E/Z isomerism also affects its reactivity; for example, (E)-4-Chlorobenzalhydantoin exhibits distinct NMR shifts compared to Z-isomers, particularly in the imidazolidine-dione moiety (ΔδC = +7.6 ppm for C-6) .
- (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione : The hydroxyl group enhances hydrogen-bonding capacity, increasing interactions with biological targets like enzymes. NMR data show significant downfield shifts for C-6 (δC = 161.8 ppm) compared to ethoxy-substituted analogs .
- 5-(4-Dimethylaminobenzylidene)-imidazolidine-2,4-dione: The dimethylamino group (electron-donating) improves solubility in aqueous media and enhances π-π stacking interactions. This derivative demonstrated potent antidepressant activity (ED50 = 17 mg/kg in mice), attributed to its ability to modulate neurotransmitter systems without inhibiting monoamine oxidase .
Methoxy and Ethoxy Derivatives
- 5-(4-Methoxybenzylidene)imidazolidine-2,4-dione: Methoxy groups slightly increase lipophilicity compared to ethoxy analogs. In phenylpiperazine-hydantoin derivatives, methoxy substitution improved binding to α1-adrenergic receptors, with IC50 values in the nanomolar range .
- 5-(3,4,5-Trimethoxybenzylidene)imidazolidine-2,4-dione : Bulkier substituents reduce metabolic clearance but may hinder target accessibility. This compound showed reduced cytotoxicity compared to simpler analogs in cancer cell lines .
Structural Modifications Beyond the Phenyl Ring
Indole-Containing Analogs
- However, these analogs exhibited poor radio-sensitization activity compared to pyrimidine-2,4,6-trione derivatives, likely due to reduced electron-deficient character .
- 5-((N-4-Nitrobenzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione : Replacing the imidazolidine-dione core with a pyrimidine-trione system increased radio-sensitization efficacy by 4-fold, attributed to improved redox cycling and ROS generation .
Cyclopropane and Piperazine Modifications
- 5-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}imidazolidine-2,4-dione : Cyclopropane incorporation rigidifies the structure, enhancing metabolic stability. This derivative showed prolonged half-life in pharmacokinetic studies .
- Phenylpiperazine-Hydantoin Hybrids : Piperazine side chains improved blood-brain barrier penetration. For example, compound 7 (Z-configuration) demonstrated serotonin receptor antagonism (Ki = 12 nM) due to optimal hydrophobic interactions .
Key Data Tables
Table 1. Substituent Impact on NMR Chemical Shifts
| Compound | C-2 (δC, ppm) | C-4 (δC, ppm) | C-5 (δC, ppm) | C-6 (δC, ppm) |
|---|---|---|---|---|
| Target Compound (4-Ethoxy) | 156.2 | 171.5 | 123.8 | 158.3 |
| 4-Chlorobenzalhydantoin (E) | 154.1 | 170.9 | 125.6 | 165.9 |
| 4-Hydroxybenzylidene (Z) | 155.7 | 172.1 | 122.4 | 161.8 |
Biological Activity
5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of an imidazolidine ring and an ethoxy-substituted phenyl group. The compound is synthesized through the condensation of 4-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst.
Antimicrobial Properties
Recent studies have indicated that imidazolidine derivatives exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8.5 |
| HeLa (Cervical) | 6.3 |
| A549 (Lung) | 7.0 |
These findings indicate that the compound may act as a promising candidate for further development in cancer therapy .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research suggests that it may inhibit enzymes involved in critical pathways such as inflammation and cell proliferation. For example, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
Case Studies
Several case studies have highlighted the biological activity of imidazolidine derivatives:
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects of various imidazolidine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Study : Another study focused on the cytotoxic effects of this compound against different cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[1-(4-ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione and its analogs?
- Methodology : The compound is typically synthesized via aldol condensation between 4-ethoxybenzaldehyde derivatives and hydantoin (imidazolidine-2,4-dione) under acidic conditions. For example:
- Step 1 : React substituted benzaldehyde (e.g., N-benzylindole-3-carboxaldehyde) with hydantoin in acetic acid using ammonium acetate as a catalyst.
- Step 2 : Optimize reaction conditions (e.g., microwave irradiation at 40–60 seconds for 80–85% yield vs. conventional heating at 115–116°C for 8–12 hours for 74–80% yield) .
- Key Data : Microwave methods reduce reaction time by ~95% while maintaining comparable yields .
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
- Methodology : Use X-ray crystallography to resolve the spatial arrangement of substituents. For example:
- Single-crystal X-ray diffraction (SCXRD) of analogs like (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione confirms the Z-geometry via bond angles and torsion parameters .
- Complementary techniques include NOESY NMR to detect spatial proximity between the 4-ethoxy phenyl group and the imidazolidine ring protons .
Q. What in vitro assays are used to evaluate the compound’s preliminary biological activity?
- Methodology :
- Antidepressant screening : Measure ED50 values in mice for antagonism of tetrabenazine-induced ptosis (e.g., ED50 = 42 mg/kg) and potentiation of levodopa-induced behavioral changes (ED50 = 17 mg/kg) .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC50 values. Note that (Z)-imidazolidine-dione analogs often show poor radio-sensitization compared to pyrimidine-trione derivatives .
Advanced Research Questions
Q. How does structural modification (e.g., substituent variation) influence the compound’s radio-sensitizing activity in cancer therapy?
- Methodology :
- Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzyl position to enhance radio-sensitization. For instance:
- 4-Nitrobenzyl substitution increases thermal sensitization by lowering Hsf1 activation thresholds in cancer cells .
- Compare with methoxy or methyl groups, which show reduced activity due to weaker electrophilic interactions .
- Data Contradiction : While pyrimidine-trione derivatives (e.g., compound F in ) exhibit synergistic anti-angiogenic effects, imidazolidine-dione analogs lack this property, highlighting backbone-dependent mechanisms .
Q. What experimental strategies resolve discrepancies in NMR data for geometric isomers of this compound?
- Methodology :
- Perform comparative NMR analysis with known (E)- and (Z)-isomers. For example:
- In (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione, C-6 exhibits a downfield shift of +7.6 ppm compared to its (E)-isomer due to conjugation differences .
- Use HSQC and HMBC to correlate proton-carbon couplings and verify double-bond geometry .
Q. How can in vitro metabolic stability of this compound be assessed for drug development?
- Methodology :
- Liver microsome assays : Incubate the compound with cytochrome P450 enzymes (e.g., CYP3A4) and quantify remaining parent compound via LC-MS/MS.
- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates formed during oxidation .
Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., Hsp90)?
- Methodology :
- Molecular docking : Simulate interactions using AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3D0E for Hsp90).
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex, focusing on hydrogen bonds between the 4-ethoxy group and Asp93/Asn51 residues .
Q. How does the Z→E isomerization under physiological conditions impact pharmacological activity?
- Methodology :
- UV-Vis spectroscopy : Monitor isomerization kinetics in phosphate buffer (pH 7.4) at 37°C.
- Biological correlation : Compare IC50 values of fresh (Z)-enriched vs. isomerized samples in cell viability assays. Studies show that E-isomers of related hydantoins lose >80% activity against MDA-MB-231 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
